N,N'-Bis(1-carboxypropyl)dithiooxamide
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Overview
Description
N,N’-Bis(1-carboxypropyl)ethanebisthioamide is a chemical compound with the molecular formula C10H16N2O4S2 and a molecular weight of 292.38 g/mol It is known for its unique structure, which includes two carboxypropyl groups attached to an ethanebisthioamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-carboxypropyl)ethanebisthioamide typically involves the reaction of ethanebisthioamide with carboxypropyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(1-carboxypropyl)ethanebisthioamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1-carboxypropyl)ethanebisthioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The carboxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Bis(1-carboxypropyl)ethanebisthioamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of N,N’-Bis(1-carboxypropyl)ethanebisthioamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives .
Scientific Research Applications
N,N’-Bis(1-carboxypropyl)ethanebisthioamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of N,N’-Bis(1-carboxypropyl)ethanebisthioamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-Bis(1-carboxypropyl)ethanebisthioamide include other ethanebisthioamide derivatives and compounds with similar functional groups, such as:
- N,N’-Bis(1-carboxyethyl)ethanebisthioamide
- N,N’-Bis(1-carboxybutyl)ethanebisthioamide
- N,N’-Bis(1-carboxypropyl)propanebisthioamide
Uniqueness
N,N’-Bis(1-carboxypropyl)ethanebisthioamide is unique due to its specific combination of carboxypropyl groups and ethanebisthioamide core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
63867-36-7 |
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Molecular Formula |
C10H16N2O4S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[[2-(1-carboxypropylamino)-2-sulfanylideneethanethioyl]amino]butanoic acid |
InChI |
InChI=1S/C10H16N2O4S2/c1-3-5(9(13)14)11-7(17)8(18)12-6(4-2)10(15)16/h5-6H,3-4H2,1-2H3,(H,11,17)(H,12,18)(H,13,14)(H,15,16) |
InChI Key |
DGCBTUVOSFPNQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=S)C(=S)NC(CC)C(=O)O |
Origin of Product |
United States |
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